Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants.
Properties
CAS No. |
136779-93-6 |
|---|---|
Molecular Formula |
C16H21N3S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C16H21N3S/c1-11(2)7-8-18-10-13-5-4-6-14-15(13)19(9-12(18)3)16(20)17-14/h4-7,12H,8-10H2,1-3H3,(H,17,20) |
InChI Key |
WTTIBCHOELPGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=CC=C3NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Common reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions may require elevated temperatures, often between 50-150°C.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound could be studied for their potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.
Medicine
Medicinal applications might include the development of new therapeutic agents targeting specific receptors in the central nervous system.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include:
Binding to GABA Receptors: Modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar central nervous system effects.
Clonazepam: Known for its anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
What sets Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione apart is its unique structural features, which may confer distinct pharmacological properties or synthetic advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
